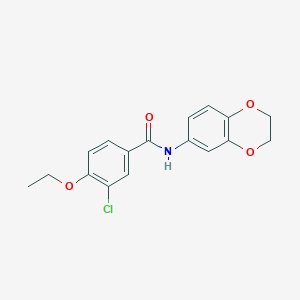![molecular formula C24H23FN2O4S B4400800 N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4400800.png)
N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide X exerts its pharmacological effects by binding to specific enzymes and receptors in the body. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylases (HDACs). It also has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators. It also has been shown to improve cognitive function by inhibiting the activity of HDACs, which are enzymes that are involved in the regulation of gene expression. Additionally, it has been shown to have analgesic effects by binding to the CB1 receptor, which is involved in the regulation of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide X has several advantages for lab experiments. It has good solubility in organic solvents, making it easy to handle and manipulate. It also has good stability under various conditions, making it suitable for long-term storage. However, this compound X has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, it has some toxicity concerns, which may limit its use in certain assays or cell lines.
Orientations Futures
There are several future directions for the study of N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide X. One potential direction is to further investigate its pharmacological effects and mechanisms of action. This could involve the use of various animal models or cell-based assays to determine its efficacy and safety. Another potential direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its suitability for drug development. Additionally, further research could be conducted to explore its potential applications in other diseases or conditions, such as diabetes or cardiovascular disease.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxamide X has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against several enzymes and receptors that are involved in various biological processes, including inflammation, cancer, and neurodegenerative diseases. This compound X has also been shown to have good pharmacokinetic properties, making it a promising lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c25-22-8-4-5-9-23(22)26-24(28)18-14-16-27(17-15-18)32(29,30)21-12-10-20(11-13-21)31-19-6-2-1-3-7-19/h1-13,18H,14-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTCAHXELFNZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-tert-butylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400722.png)
![2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400733.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B4400747.png)
![2,2-dimethyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4400753.png)
![N-(1-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4400773.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4400775.png)
![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B4400782.png)
![2-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B4400785.png)
![1-{2-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4400788.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4400790.png)
![1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-1-propanone](/img/structure/B4400798.png)


![4-methyl-1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400816.png)